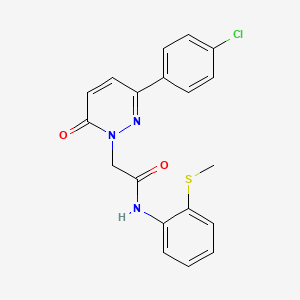

![molecular formula C18H21NO4S B2654290 Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate CAS No. 197958-49-9](/img/structure/B2654290.png)

Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

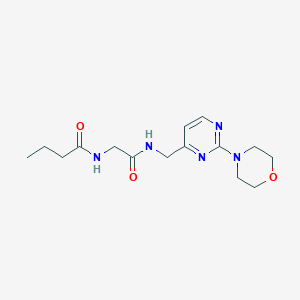

Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate, also known as Ethyl tosylglycinate, Ts-glycine ethyl ester, Ethyl N-[(4-methylphenyl)sulfonyl]glycinate, and other names , is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 .

Chemical Reactions Analysis

Esters, including this compound, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap, a process called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent . They also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis

The melting point of this compound is 64-66 °C, and its predicted boiling point is 384.7±52.0 °C . The predicted density is 1.229±0.06 g/cm3 , and the predicted pKa is 9.25±0.50 .Applications De Recherche Scientifique

Crystallographic Insights

Jun-De Xing and Zhihan Nan (2005) explored the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions. This study highlights the compound's potential in material sciences and crystal engineering due to its stable crystal structure and intermolecular N—H⋯O interactions (Jun-De Xing & Zhihan Nan, 2005).

Fluorescence Properties

Takagi et al. (2012) discussed the fluorescent properties of sulfone derivatives, which could be relevant to the study of Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate derivatives. These properties have implications for the development of fluorescent probes for biological imaging (Takagi et al., 2012).

Chemical Synthesis

An improved synthesis pathway for related sulfonamide compounds was described by Hu Jia-peng (2012), showcasing methods that may offer insights into more efficient synthesis of this compound for pharmaceutical applications (Hu Jia-peng, 2012).

Reaction Mechanisms

Kishore Thalluri et al. (2014) highlighted the use of a related reagent in the Lossen rearrangement, which has applications in the synthesis of ureas from carboxylic acids. This demonstrates the compound's relevance in organic synthesis and potential drug development (Kishore Thalluri et al., 2014).

Organic Reactions and Applications

Zhenjun Du et al. (2012) and S. Indumathi et al. (2010) provided insights into the compound's use in the synthesis of biologically active molecules, including methods for creating complex molecular structures with potential therapeutic applications (Zhenjun Du et al., 2012); (S. Indumathi et al., 2010).

Propriétés

IUPAC Name |

ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-23-18(20)14-19(13-16-7-5-4-6-8-16)24(21,22)17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGXMAUYRBWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)

![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2654226.png)

![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2654230.png)